molecular formula C19H22O3 B018659 Arucadiol CAS No. 105037-85-2

Arucadiol

Cat. No. B018659
M. Wt: 298.4 g/mol
InChI Key: CEIJAQIIDANFLF-UHFFFAOYSA-N
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Description

Arucadiol is a chemical compound with the formula C₁₉H₂₂O₃ . It is found in various species of the Salvia plant, including Salvia miltiorrhiza, Salvia apiana, and Salvia argentea .


Synthesis Analysis

A practical and efficient approach for the total synthesis of arucadiol has been reported . The key step involves an intramolecular [4+2] cycloaddition catalyzed by gold(III) bromide or copper(II) triflate, leading to the formation of a 6-6-6-fused aromatic abietane core .


Molecular Structure Analysis

Arucadiol has a molecular weight of 298.376 Da . Its systematic name is 5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-2,3-dihydro-4(1H)-phenanthrenone .


Physical And Chemical Properties Analysis

Arucadiol has a density of 1.2±0.1 g/cm³, a boiling point of 496.9±33.0 °C at 760 mmHg, and a flash point of 268.4±21.9 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Natural Source and Isolation : Arucadiol was first identified as a new abietane diterpenoid isolated from the root of Salvia argentea (Michavila et al., 1986). It was also found as a natural product in the root of Salvia prionitis (Lin et al., 1988).

  • Chemical Synthesis : The total synthesis of Arucadiol, along with 1-oxomiltirone, was achieved using a gold(III) bromide or copper(II) triflate-catalyzed intramolecular [4+2] cycloaddition (Oh et al., 2019).

  • Medical Applications : One study explored the potential of ARnidiol, a related compound, in inducing mitochondrial fission and apoptosis in human cancer cells, suggesting its development as a cancer treatment agent (Hu et al., 2020).

properties

IUPAC Name

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3-dihydrophenanthren-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10,21-22H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJAQIIDANFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C=CC3=C2C(=O)CCC3(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318625
Record name Arucadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arucadiol

CAS RN

105037-85-2
Record name Arucadiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105037-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arucadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
G Majetich, S Liu, J Fang, D Siesel… - The Journal of Organic …, 1997 - ACS Publications
Functionalized hydrophenanthrenes can be prepared using a cyclialkylation-based strategy. These annulations are highly dependent on the directing effects of the arene substitutents …
Number of citations: 69 pubs.acs.org
C Seong, J Kang, U Chai, DH Mac, CH Oh - Synlett, 2020 - thieme-connect.com
A practical and efficient approach for the total synthesis of arucadiol and 1-oxomiltirone is reported. The key step which involves an intramolecular [4+2] cycloaddition catalyzed by gold(…
Number of citations: 10 www.thieme-connect.com
C Seong - 2021 - repository.hanyang.ac.kr
Part 1. Total Synthesis of Arucadiol and 1-Oxomiltirone with Gold and Copper-catalyzed Cyclization Natural products with many important biological activities are mostly composed of …
Number of citations: 0 repository.hanyang.ac.kr
S Liu - 1997 - search.proquest.com
… Among the five natural dierpenoids we synthesized, arucadiol, miltirone and 1,2didehydromiltirone are components of Danshen. … Our synthetic arucadiol was spectrally identical with the …
Number of citations: 0 search.proquest.com
CA Hall III, SL Cuppett… - Journal of the American Oil …, 1998 - Wiley Online Library
… The proposed mechanism is based on the isolation of the catechol intermediate arucadiol (AD) in methyl oleate test systems. AD was also observed in a bulk soybean oil oxidation …
Number of citations: 38 aocs.onlinelibrary.wiley.com
IS Lee, N Kaneda, R Suttisri, AM El-Lakany… - Planta …, 1998 - thieme-connect.com
… -3-isopropyl-7-methyl-1, 2-naphthoquinone) and salvigerone (methyl 1, 10-seco-5 (10), 6, 8, 13-abietatetraene-11, 12-dion-1-oate) together with two known diterpenoids, arucadiol and …
Number of citations: 16 www.thieme-connect.com
A Michavila, C María, B Rodríguez - Phytochemistry, 1986 - Elsevier
From the root of Salvia argentea three new abietane diterpenoids, 1R-hydroxymiltirone, arucadiol and 1-keto-aethiopinone, have been isolated, together with the previously known …
Number of citations: 54 www.sciencedirect.com
S Ślusarczyk, FS Senol, A Matkowski… - Planta Medica …, 2017 - thieme-connect.com
Cholinesterase inhibition is one of the treatment strategies against Alzheimer's disease (AD) where metal accumulation is also strongly associated with AD pathogenesis. In this study, …
Number of citations: 0 www.thieme-connect.com
FS Senol, S Ślusarczyk, A Matkowski, A Pérez-Garrido… - Phytochemistry, 2017 - Elsevier
… Consequently, we undertook the present study in order to test twelve nor-abietanoids - arucadiol (1), miltirone (2), tanshinone IIa (3), 1-oxomiltirone (4), cryptotanshinone (5), 1,2-…
Number of citations: 62 www.sciencedirect.com
Z Nazemosadat-Arsanjani, M Moein, S Yousuf, O Firuzi… - Phytochemistry, 2022 - Elsevier
… Based on these comparisons and considering that the rest of the molecule is determined correctly, we suggest that arucadiol is an undescribed para-dihydroxynaphthalene depicted as …
Number of citations: 1 www.sciencedirect.com

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